Fmoc-Ile-OH

Übersicht

Beschreibung

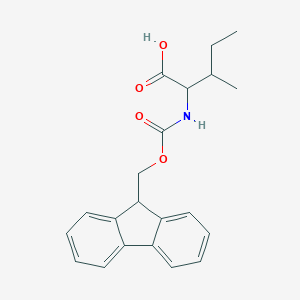

Fmoc-L-isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group of isoleucine during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-Ile-OH wird häufig in der Peptidsynthese verwendet, insbesondere in der Festphasenpeptidsynthese (SPPS). Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses, so dass Aminosäuren nacheinander hinzugefügt werden können, um Peptide zu bilden .

Gewebetechnik

Im Bereich der Gewebetechnik können this compound-Derivate verwendet werden, um sich selbst zusammensetzende Hydrogele zu erzeugen. Diese Hydrogele können ein Gerüst für die Zelladhäsion, das Überleben und die Vervielfältigung bieten, was für Anwendungen der Geweberegeneration entscheidend ist . Die Fähigkeit von this compound, starre Strukturen zu bilden, macht es für die Herstellung von Materialien geeignet, die das Wachstum von neuem Gewebe unterstützen können.

C-H-Aktivierungsreaktionen

In der chemischen Synthese dient this compound als Ligand in C-H-Aktivierungsreaktionen. Diese Anwendung ist entscheidend für die Herstellung komplexer organischer Moleküle mit hoher Präzision und Effizienz .

Wirkmechanismus

Target of Action

Fmoc-Ile-OH, also known as Fmoc-L-isoleucine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of isoleucine, which it protects during the peptide assembly process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group from further reactions. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It allows for the stepwise elongation of the peptide chain by enabling the controlled addition of isoleucine at specific positions .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with isoleucine residues at desired positions . By protecting the amine group during synthesis, this compound allows for the controlled addition of isoleucine, facilitating the creation of complex peptide structures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Fmoc group’s removal is dependent on the presence of a base . Additionally, the stability of this compound can be affected by temperature and pH. It is typically stored at a temperature between 2-8°C . The specific conditions under which this compound is used can significantly impact its efficacy in peptide synthesis.

Biochemische Analyse

Biochemical Properties

Fmoc-L-isoleucine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the process of peptide synthesis . The Fmoc group serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions .

Cellular Effects

The effects of Fmoc-L-isoleucine on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Fmoc-L-isoleucine involves its role as a protecting group in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and is rapidly removed by base . This allows for selective deprotection and subsequent coupling reactions during peptide assembly .

Metabolic Pathways

Fmoc-L-isoleucine is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Fmoc-L-isoleucine within cells and tissues are related to its role in peptide synthesis. It is likely transported to the site of protein synthesis where it is used in the formation of peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fmoc-L-isoleucine is typically synthesized by reacting L-isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced to the amino group of isoleucine, forming Fmoc-L-isoleucine .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-L-isoleucine follows similar principles but on a larger

Biologische Aktivität

Fmoc-L-isoleucine is a derivative of the amino acid isoleucine, protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article provides an in-depth overview of the biological activity of Fmoc-L-isoleucine, supported by research findings, case studies, and data tables.

Fmoc-L-isoleucine is synthesized through standard peptide coupling techniques, involving the attachment of the Fmoc group to L-isoleucine. The Fmoc group serves as a protective group that facilitates the synthesis of peptides by preventing unwanted reactions at the amino terminus.

2.1 Antimicrobial Properties

Studies have indicated that Fmoc-L-isoleucine exhibits antimicrobial properties. For instance, research on hydroxy amino acids has shown that derivatives containing isoleucine can possess antifungal, antibacterial, and antiviral activities. The mechanism behind these activities often involves disruption of microbial membranes or inhibition of essential metabolic pathways .

2.2 Antidiabetic Effects

The hydroxylated derivatives of isoleucine, such as 4-hydroxy-L-isoleucine, have been reported to have antidiabetic effects. These compounds enhance insulin sensitivity and glucose uptake in muscle cells, making them potential candidates for diabetes treatment .

2.3 Self-Assembly Properties

Fmoc-L-isoleucine has demonstrated significant self-assembly capabilities, forming nanostructures in aqueous solutions. This property is critical for applications in drug delivery systems and tissue engineering. The self-assembly behavior can be controlled through variations in concentration and solvent conditions, leading to different morphologies such as fibers or spherical aggregates .

3.1 Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of Fmoc-L-isoleucine against various bacterial strains using disk diffusion assays. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 8 |

3.2 Self-Assembly in Drug Delivery

In another study, Fmoc-L-isoleucine was incorporated into a hydrogel matrix for drug delivery applications. The hydrogels demonstrated controlled release properties for encapsulated drugs over a period of days, highlighting their utility in sustained drug delivery systems.

4. Research Findings

Recent research has focused on the self-assembly mechanisms of Fmoc-modified amino acids, including Fmoc-L-isoleucine. These studies utilized molecular dynamics simulations to understand how environmental factors influence assembly behavior:

- Concentration : At low concentrations (3 mM), Fmoc-L-isoleucine formed fibrous structures; at higher concentrations (8 mM), these structures transitioned into more complex fibrillar assemblies.

- Solvent Effects : Different solvents were tested to observe their impact on the assembly morphology, revealing that polar solvents favored the formation of more stable structures .

5. Conclusion

Fmoc-L-isoleucine presents a promising profile with diverse biological activities, particularly in antimicrobial action and potential therapeutic applications against diabetes. Its unique self-assembly properties further enhance its utility in biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Future research should focus on optimizing synthesis methods for large-scale production and exploring additional biological activities that could lead to novel therapeutic applications.

Eigenschaften

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315561 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-23-6 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of self-assembled structures does Fmoc-Ile-OH form, and how do these structures change under different conditions?

A1: [] this compound exhibits interesting morphology depending on concentration and temperature. At room temperature, it forms fiber-like structures at both low and high concentrations. Interestingly, upon heating, it transitions to form tube-like structures at lower concentrations while maintaining the fiber-like morphology at higher concentrations. This suggests that temperature plays a crucial role in dictating the final assembled structure of this compound.

Q2: Besides this compound, were other Fmoc-protected amino acids studied, and how do their self-assembling properties compare?

A2: [] Yes, the researchers investigated the self-assembly of other Fmoc-protected aliphatic amino acids, including Fmoc-alanine (Fmoc-Ala-OH), Fmoc-leucine (Fmoc-Leu-OH), and Fmoc-valine (Fmoc-Val-OH). Each displayed distinct self-assembly behaviors under varying conditions, highlighting the influence of the amino acid side chain on the final morphology. For example, Fmoc-Ala-OH consistently formed flower-like structures, while Fmoc-Leu-OH formed flowers at room temperature that transitioned to tubes upon heating. These findings emphasize the structural diversity achievable by simply modifying the amino acid component.

Q3: What future research directions are suggested for these self-assembling Fmoc-amino acids?

A4: [] The authors suggest further characterization of the self-assembled structures using advanced microscopy and spectroscopy techniques. This will help elucidate the specific interactions driving the self-assembly process. Furthermore, exploring the potential applications of these self-assembled structures, perhaps as scaffolds for tissue engineering or in drug delivery systems, represents an exciting future direction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.